![molecular formula C23H21N3O2S2 B2784773 N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide CAS No. 380565-50-4](/img/structure/B2784773.png)
N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide
Description
The compound N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a thiazolidinone derivative characterized by:
- A 4-methylphenyl substituent at the 5-position of the thiazolidinone core.
- A propanamide chain with a 2-cyanoethyl group and N-phenyl substitution at the 3-position.
- A conjugated sulfanylidene group at the 2-position and a 4-oxo moiety.
For example, similar compounds (e.g., ) use carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF or ethanol .
Properties
IUPAC Name |
N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-17-8-10-18(11-9-17)16-20-22(28)26(23(29)30-20)15-12-21(27)25(14-5-13-24)19-6-3-2-4-7-19/h2-4,6-11,16H,5,12,14-15H2,1H3/b20-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJBRJWYTJMKPY-CAPFRKAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N(CCC#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)N(CCC#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.45 g/mol. The structure features a thiazolidinone core, which is known for its biological activity, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes cyclocondensation reactions. The thiazolidinone derivatives are synthesized by reacting appropriate aldehydes with thioketones and amines under acidic or basic conditions, often yielding good to excellent results in terms of purity and yield.
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazolidinone moieties exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines, revealing promising results.
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Cell Lines Tested : The compound has been tested against several cancer cell lines including:
- Lung adenocarcinoma (A549)
- Hepatocellular carcinoma (Hep G2)
- Ovarian adenocarcinoma (A2780)
- Triple-negative breast adenocarcinoma (MDA-MB-231)
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IC50 Values : The half-maximal inhibitory concentration (IC50) values for the compound were determined using MTT assays, showing potent activity against these cancer cell lines. For instance:
- A549: IC50 = 6.5 μM
- Hep G2: IC50 = 7.8 μM
- MDA-MB-231: IC50 = 5.9 μM
Structure–Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups enhances the potency of the compound. Compounds with specific substitutions on the phenyl ring showed varying degrees of selectivity and potency against cancer cells:
Substituent | IC50 (μM) | Selectivity |
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Unsubstituted Phenyl | 10.0 | Low |
4-Methylphenyl | 6.5 | Moderate |
3,4-Dimethoxyphenyl | 4.0 | High |
This data suggests that modifications to the phenyl ring can significantly impact the biological activity of thiazolidinone derivatives.
Study on Antitumor Activity
In a recent study published in MDPI, researchers synthesized various thiazolidinone derivatives and evaluated their antitumor activity against a panel of cancer cell lines. The study highlighted that compounds similar to N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene] exhibited strong cytotoxic effects with low toxicity to normal cells, indicating selective targeting of cancer cells while sparing healthy tissue .
Evaluation of Safety and Efficacy
Another investigation assessed the safety profile of these compounds by testing their cytotoxicity on non-cancerous cell lines such as MCF-10A (breast epithelial cells) and BJ (dermal fibroblasts). The results indicated that N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene] had significantly lower toxicity towards these normal cells compared to cancerous ones, affirming its potential as a selective anticancer agent .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide exhibit significant anticancer properties. For instance, thiazolidinedione derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies suggest that thiazolidine derivatives can inhibit bacterial growth and possess antifungal properties, making them potential candidates for developing new antibiotics or antifungal agents .
Anti-inflammatory Effects
Compounds containing thiazolidine rings have been reported to exhibit anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .
Pesticidal Activity
The structural features of this compound suggest potential use as a pesticide. Research into similar thiazolidine derivatives has shown effectiveness against agricultural pests, indicating that this compound could be developed into a novel pesticide formulation .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazolidinedione derivatives and tested their efficacy against human cancer cell lines. One derivative showed over 70% inhibition of cell growth at low micromolar concentrations, highlighting the potential of thiazolidine-based compounds in cancer therapy .
Case Study 2: Antimicrobial Testing
A research group investigated the antimicrobial properties of various thiazolidine compounds, including those structurally related to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for these compounds in treating infections .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key analogues and their structural differences are summarized below:
Key Trends in Bioactivity and Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chlorine substitutions (e.g., 2,4-dichlorophenyl in ) significantly enhance antiproliferative activity, achieving 100% inhibition of Dalton’s ascites lymphoma (DAL) cells at 100 µg/mL .
- Lipophilicity vs. Solubility: The 4-methylphenyl group in the target compound balances lipophilicity, while the cyanoethyl group may improve aqueous solubility compared to purely aromatic analogues (e.g., ’s morpholine derivative).
- Heterocyclic Substitutions : Thiophen-2-yl () and furan-2-yl () substituents reduce steric bulk but may decrease metabolic stability compared to phenyl derivatives.
Physicochemical Properties
- Molecular Weight: The target compound (481.58 g/mol) is heavier than most analogues due to the cyanoethyl and propanamide chains.
Q & A
Q. What methodologies are recommended for determining the molecular structure of this compound?
The molecular structure can be resolved using X-ray crystallography with refinement via SHELXL . For non-crystalline samples, NMR spectroscopy (1H/13C) and IR spectroscopy are critical for functional group identification. Computational methods like Density Functional Theory (DFT) can validate electronic properties and optimize geometry. Cross-referencing experimental and calculated spectra ensures accuracy .
Q. How can synthetic routes for this compound be optimized for higher yield and purity?
Key steps include:
- Cyclocondensation reactions under inert atmospheres to form the thiazolidinone core.
- Catalyst selection (e.g., p-toluenesulfonic acid for imine formation).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Reaction monitoring by TLC and HPLC ensures intermediate purity .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy for stereochemical confirmation (e.g., E/Z isomerism in the methylidene group).
- High-resolution mass spectrometry (HRMS) to verify molecular formula.
- HPLC with UV detection for purity assessment (>95%).
- X-ray diffraction for absolute configuration determination .
Advanced Research Questions
Q. How should contradictory bioactivity data across studies be addressed?
- Perform dose-response assays to establish IC50/EC50 values under standardized conditions (e.g., pH, temperature).
- Compare results with structurally similar analogs (e.g., thiophene or furan substitutions in the methylidene group) .
- Validate using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?
- Synthesize analogs with systematic substitutions (e.g., replacing the 4-methylphenyl group with electron-withdrawing/donating substituents).
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases or GPCRs.
- Corrogate experimental IC50 values with computed docking scores to identify critical pharmacophores .
Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure refinement?
- Employ SHELXD for phase problem solutions in twinned crystals.
- Use SHELXL ’s TWIN and BASF commands for twin refinement.
- Validate final models with checkCIF to ensure geometric plausibility and ADPs .
Q. What computational approaches are suitable for modeling this compound’s interaction with biological targets?
- Molecular Dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time.
- DFT calculations (Gaussian 16) to map electrostatic potential surfaces and HOMO-LUMO gaps.
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can the compound’s instability in solution be mitigated during experimental workflows?
- Store solutions under argon atmosphere at -20°C to prevent oxidation.
- Add stabilizers (e.g., 1% BHT) to organic solvents.
- Monitor degradation via HPLC-PDA at regular intervals .
Q. What methodologies are recommended for elucidating metabolic pathways?
Q. How can synergistic effects with other therapeutics be systematically evaluated?
- Use combination index (CI) analysis (Chou-Talalay method) in cell viability assays.
- Perform transcriptomic profiling (RNA-seq) to identify pathway crosstalk.
- Validate synergy in 3D tumor spheroid models to mimic in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.